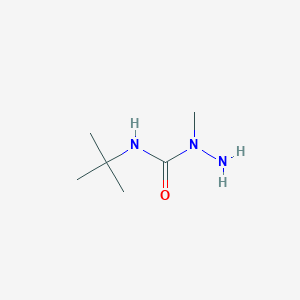
N-tert-Butyl-1-methylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1-methylhydrazine-1-carboxamide is a chemical compound with the molecular formula C6H14N2O2. . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-1-methylhydrazine-1-carboxamide can be synthesized through the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1-methylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate, nitriles, and copper(II) trifluoromethanesulfonate (Cu(OTf)2) . The reactions are typically carried out under solvent-free conditions at room temperature .
Major Products Formed
The major products formed from the reactions of this compound include various N-tert-butyl amides and hydrazine derivatives .
Scientific Research Applications
N-tert-Butyl-1-methylhydrazine-1-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to produce N-tert-butyl amides and other derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1-methylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the modification of protein structure and function . The specific pathways involved in its mechanism of action depend on the target enzyme or protein.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-Butyl-1-methylhydrazine-1-carboxamide include:
- N-(tert-Butoxycarbonyl)-N-methylhydrazine
- tert-Butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets
Properties
CAS No. |
62917-68-4 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-amino-3-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H15N3O/c1-6(2,3)8-5(10)9(4)7/h7H2,1-4H3,(H,8,10) |
InChI Key |
HRVCLEVGEMRHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















